

An In-depth Technical Guide to the Known Protein-Protein Interactions of DAB2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DIBA-2

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Introduction

Disabled-2 (DAB2) is a versatile adaptor protein implicated in a multitude of cellular processes, including endocytosis, cell signaling, and embryonic development. Its dysregulation has been linked to various diseases, most notably cancer. As a scaffold protein, DAB2's function is intrinsically tied to its interactions with other proteins. This technical guide provides a comprehensive overview of the known protein-protein interactions of DAB2, presenting quantitative data where available, detailing the experimental methodologies used to identify these interactions, and illustrating the key signaling pathways in which DAB2 participates.

Core Protein-Protein Interactions of DAB2

DAB2 interacts with a diverse array of proteins to orchestrate its cellular functions. These interactions are often mediated by specific domains within the DAB2 protein, primarily the N-terminal Phosphotyrosine-Binding (PTB) domain and the C-terminal Proline-Rich Domain (PRD). The following sections delineate the key interacting partners of DAB2.

Quantitative Data on DAB2 Protein-Protein Interactions

While numerous proteins have been identified as interacting with DAB2, quantitative binding affinity data is not available for all interactions. The following table summarizes the currently known quantitative data for key DAB2 protein interactions.

Interacting Protein	DAB2 Domain	Method	Binding Affinity (Kd)
Myosin VI	Myosin Interacting Region (MIR)	Single-molecule kinetic measurements	184 nM
Megalin (LRP2)	Phosphotyrosine Interaction Domain (PID)	Not Specified	260 nM[1]

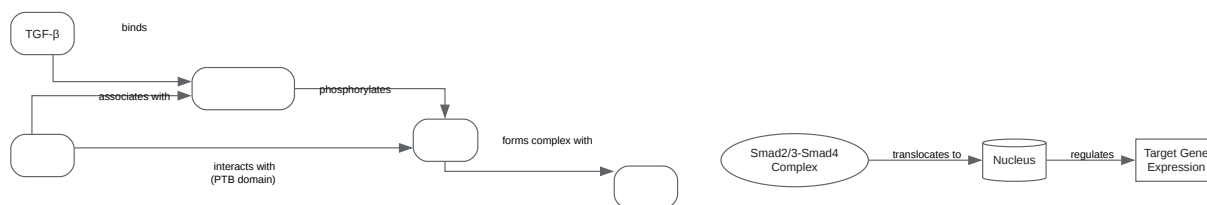
Note: Further research is required to quantitatively characterize the binding affinities for other known DAB2 interactors.

Key Signaling Pathways Involving DAB2

DAB2 is a critical regulator of several major signaling pathways, often acting as a negative regulator. Its interactions with key components of these pathways are central to its function.

TGF- β Signaling Pathway

DAB2 plays a crucial role in the Transforming Growth Factor-beta (TGF- β) signaling cascade. It acts as an adaptor protein, linking the TGF- β receptors to the downstream Smad proteins.[2] Upon TGF- β stimulation, DAB2's PTB domain directly interacts with the MH2 domain of Smad2 and Smad3, facilitating their phosphorylation by the activated TGF- β type I receptor.[2] This interaction is essential for the canonical TGF- β pathway, which regulates processes such as cell growth, differentiation, and apoptosis.[2][3] DAB2 is also involved in the endocytic trafficking of TGF- β receptors.[4][5]

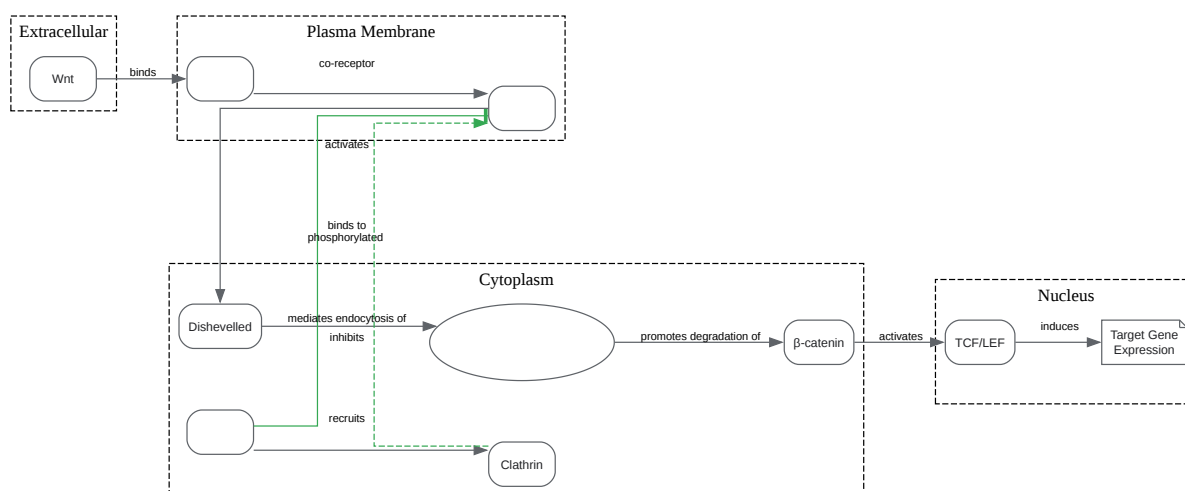


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DAB2 in the TGF-β Signaling Pathway

Wnt/β-catenin Signaling Pathway

DAB2 functions as a negative regulator of the canonical Wnt/β-catenin signaling pathway.[6][7] It achieves this by interacting with the Wnt co-receptor LRP6.[5][8][9][10][11][12][13][14] Upon Wnt stimulation, DAB2 binds to phosphorylated LRP6 and shunts it towards clathrin-mediated endocytosis, thereby preventing its interaction with the downstream signaling components and inhibiting the stabilization of β-catenin.[5][8][9][10][11][12][13][14]

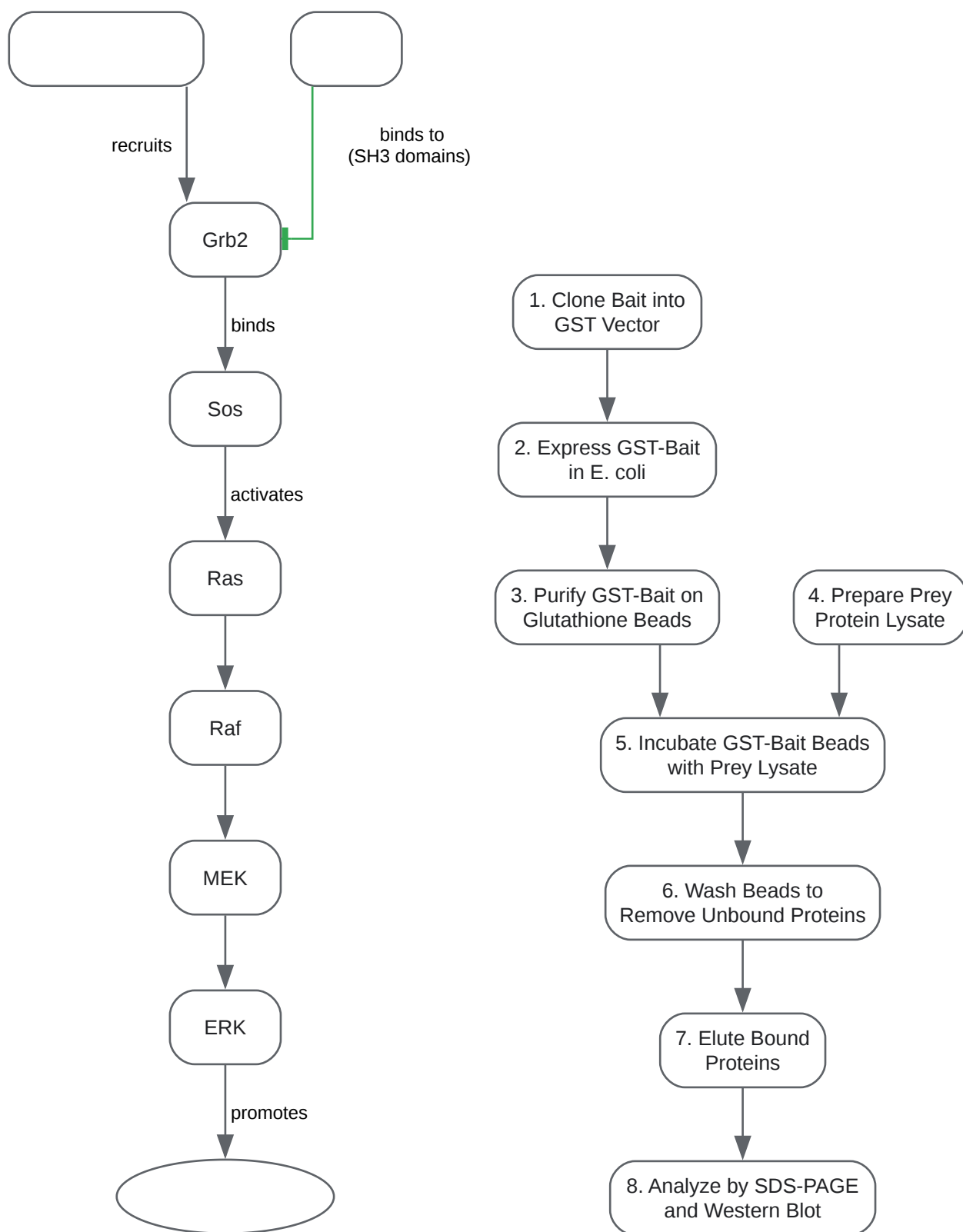


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DAB2-mediated Inhibition of Wnt Signaling

MAPK Signaling Pathway

DAB2 also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can directly interact with the SH3 domains of Grb2, an adaptor protein that links receptor tyrosine kinases to the Ras signaling cascade.[14][15][16][17][18] By binding to Grb2, DAB2 competes with the guanine nucleotide exchange factor Sos, thereby inhibiting the activation of Ras and the downstream MAPK/ERK pathway.[16][17] This interaction positions DAB2 as a negative regulator of growth factor-induced cell proliferation.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Known Protein-Protein Interactions of DAB2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071579#known-protein-protein-interactions-of-dab2]

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